molecular formula C14H10BrNO4 B11954862 2-Anilino-5-bromoterephthalic acid CAS No. 71033-00-6

2-Anilino-5-bromoterephthalic acid

Cat. No.: B11954862
CAS No.: 71033-00-6
M. Wt: 336.14 g/mol
InChI Key: XEXVUFBWMIYKRM-UHFFFAOYSA-N
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Description

2-Anilino-5-bromoterephthalic acid is a chemical compound with the molecular formula C14H10BrNO4 and a molecular weight of 336.144 g/mol It is known for its unique structure, which includes an aniline group and a bromine atom attached to a terephthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-5-bromoterephthalic acid typically involves the bromination of terephthalic acid followed by the introduction of an aniline group. One common method includes the following steps:

    Bromination: Terephthalic acid is treated with bromine in the presence of a catalyst to introduce a bromine atom at the desired position.

    Amination: The brominated terephthalic acid is then reacted with aniline under suitable conditions to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-5-bromoterephthalic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aniline group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalic acids, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Anilino-5-bromoterephthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-5-bromoterephthalic acid involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoterephthalic acid: Similar in structure but lacks the aniline group.

    2-Aminoterephthalic acid: Contains an amino group instead of an aniline group.

    2-Nitroterephthalic acid: Contains a nitro group instead of a bromine atom.

Uniqueness

2-Anilino-5-bromoterephthalic acid is unique due to the presence of both an aniline group and a bromine atom on the terephthalic acid core. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-anilino-5-bromoterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-11-6-10(14(19)20)12(7-9(11)13(17)18)16-8-4-2-1-3-5-8/h1-7,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXVUFBWMIYKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072223
Record name 2-Anilino-5-bromoterephthalic acid
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Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71033-00-6
Record name 2-Bromo-5-(phenylamino)-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71033-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 2-bromo-5-(phenylamino)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, 2-bromo-5-(phenylamino)-
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Record name 2-Anilino-5-bromoterephthalic acid
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Record name 2-anilino-5-bromoterephthalic acid
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